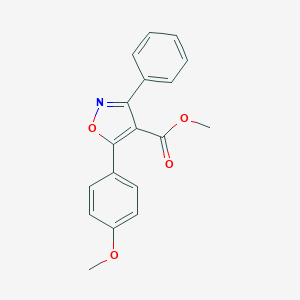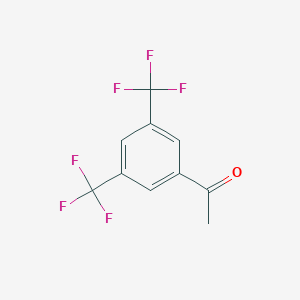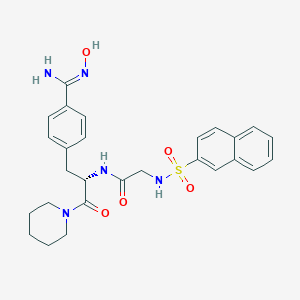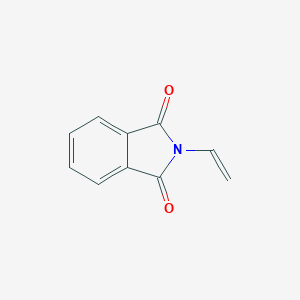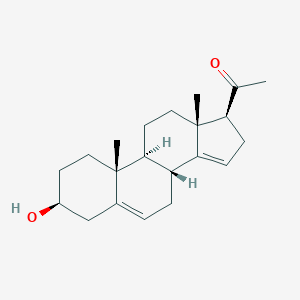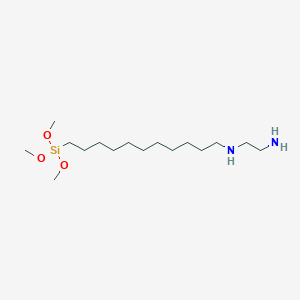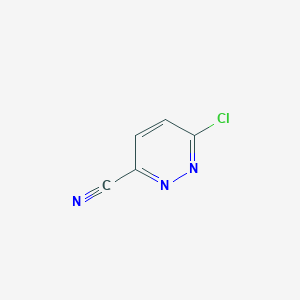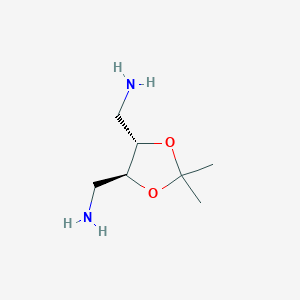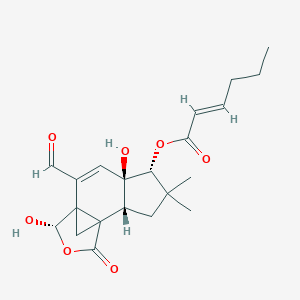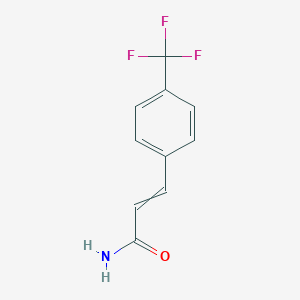
4-(Trifluoromethyl)cinnamamide
Overview
Description
4-(Trifluoromethyl)cinnamamide is an organic compound characterized by the presence of a trifluoromethyl group attached to the cinnamamide structure
Mechanism of Action
Target of Action
The primary targets of 4-(Trifluoromethyl)cinnamamide are pathogenic fungi and bacteria . In C. albicans, the most likely targets are caHOS2 and caRPD3, while in S. aureus, the most likely target is saFABH .
Mode of Action
This compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death.
Biochemical Pathways
Its interaction with ergosterol suggests it may disrupt sterol biosynthesis, a critical pathway for fungal cell membrane integrity .
Pharmacokinetics
Its molecular weight of 21517 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound exhibits antimicrobial activity, being fungicidal against pathogenic fungi and bactericidal against bacteria . It disrupts the cell wall and membrane, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)cinnamamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a catalyst such as Lipozyme® TL IM in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes . This method is efficient, offering high conversion rates and mild reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous-flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)cinnamamide undergoes various chemical reactions, including:
Amidation: Formation of amide bonds through catalytic or non-catalytic amidation of carboxylic acid substrates.
Substitution Reactions: Involvement in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Common Reagents and Conditions:
Catalysts: Lipozyme® TL IM, TriTFET (2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine).
Solvents: Common organic solvents such as dichloromethane or ethanol.
Conditions: Mild temperatures (around 45°C) and controlled reaction times (approximately 40 minutes).
Major Products: The major products formed from these reactions include various cinnamamide derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
4-(Trifluoromethyl)cinnamamide has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of bioactive compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Employed in the development of new materials with unique chemical properties.
Biological Research: Investigated for its interactions with biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Cinnamic Acid Derivatives: Compounds such as cinnamic acid and cinnamoyl chloride share structural similarities with 4-(Trifluoromethyl)cinnamamide.
Other Cinnamamides: Derivatives with different substituents on the benzene ring, such as 4-chlorocinnamamide or 4-methylcinnamamide.
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRFEFAHXYCKRO-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


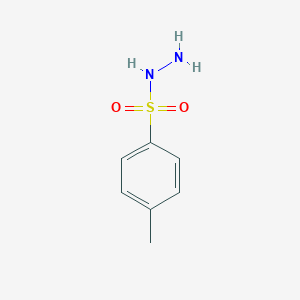
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)
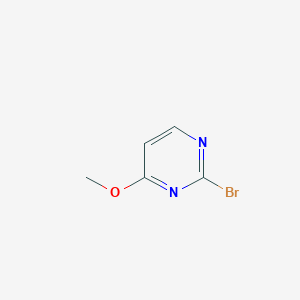
![2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one](/img/structure/B56597.png)
